N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Formation of 2-(2,3-dimethylphenoxy)acetic acid: This can be achieved by reacting 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2,3-dimethylphenoxy)acetic acid is then reacted with 4-bromoaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound.
Hydrolysis: 2-(2,3-dimethylphenoxy)acetic acid and 4-bromoaniline.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Materials Science: Use in the synthesis of novel polymers and materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide
- N-(4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide
- N-(4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)20-10-16(19)18-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURSXRKGOWVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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